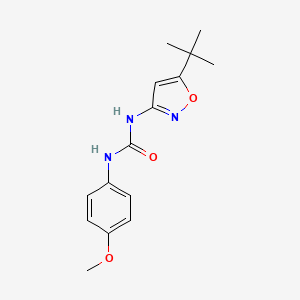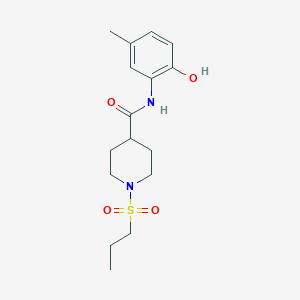
N-(5-tert-butyl-3-isoxazolyl)-N'-(4-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-butyl-3-isoxazolyl)-N'-(4-methoxyphenyl)urea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and plays an important role in metabolic diseases such as diabetes, obesity, and cancer. In recent years, A-769662 has gained attention as a potential therapeutic agent for these diseases due to its ability to activate AMPK and improve glucose homeostasis.
Mécanisme D'action
N-(5-tert-butyl-3-isoxazolyl)-N'-(4-methoxyphenyl)urea activates AMPK by binding to the γ subunit of the enzyme and causing a conformational change that increases its activity. AMPK activation leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, which in turn improve cellular energy homeostasis. This compound also has AMPK-independent effects on cellular metabolism, including inhibition of fatty acid synthase and activation of glycolysis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including:
- Activation of AMPK
- Increased glucose uptake in adipocytes and skeletal muscle cells
- Improved glucose homeostasis and insulin sensitivity in animal models of diabetes and obesity
- Inhibition of fatty acid synthase
- Induction of apoptosis in cancer cells
- Inhibition of tumor growth in animal models
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-tert-butyl-3-isoxazolyl)-N'-(4-methoxyphenyl)urea has several advantages for lab experiments, including its ability to activate AMPK and improve glucose uptake in adipocytes and skeletal muscle cells. However, there are also limitations to its use, such as its potential cytotoxicity at high concentrations and its lack of selectivity for AMPK isoforms.
Orientations Futures
There are several future directions for research on N-(5-tert-butyl-3-isoxazolyl)-N'-(4-methoxyphenyl)urea, including:
- Development of more selective AMPK activators
- Investigation of the effects of this compound on other metabolic pathways
- Evaluation of the safety and efficacy of this compound in human clinical trials
- Investigation of the potential use of this compound in combination with other therapeutic agents for metabolic diseases and cancer
In conclusion, this compound is a small molecule activator of AMPK that has potential therapeutic effects in metabolic diseases and cancer. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound and its analogs may lead to the development of novel therapeutic agents for these diseases.
Méthodes De Synthèse
N-(5-tert-butyl-3-isoxazolyl)-N'-(4-methoxyphenyl)urea can be synthesized using a multi-step process starting from 4-methoxybenzylamine and tert-butyl isocyanide. The first step involves the reaction of 4-methoxybenzylamine with 2-chloroacetyl chloride to form N-(4-methoxybenzyl)-2-chloroacetamide. The second step involves the reaction of N-(4-methoxybenzyl)-2-chloroacetamide with tert-butyl isocyanide to form N-(4-methoxybenzyl)-N'-(tert-butyl)urea. The final step involves the reaction of N-(4-methoxybenzyl)-N'-(tert-butyl)urea with hydroxylamine-O-sulfonic acid to form this compound.
Applications De Recherche Scientifique
N-(5-tert-butyl-3-isoxazolyl)-N'-(4-methoxyphenyl)urea has been extensively studied for its potential therapeutic effects in metabolic diseases such as diabetes, obesity, and cancer. In vitro studies have shown that this compound can activate AMPK and improve glucose uptake in adipocytes and skeletal muscle cells. In vivo studies have shown that this compound can improve glucose homeostasis and insulin sensitivity in animal models of diabetes and obesity. Additionally, this compound has been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models.
Propriétés
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-15(2,3)12-9-13(18-21-12)17-14(19)16-10-5-7-11(20-4)8-6-10/h5-9H,1-4H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJKBXXEOQLGTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl N-benzoyl-2-({4-[chloro(difluoro)methoxy]phenyl}amino)-3,3,3-trifluoroalaninate](/img/structure/B5435050.png)
![(1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-benzimidazol-2-yl)methanol hydrochloride](/img/structure/B5435051.png)

![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-(1H-imidazol-2-ylmethyl)acetamide](/img/structure/B5435059.png)
![7-(2,3-dimethoxybenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5435065.png)
![N-(2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]carbonyl}-3-thienyl)acetamide](/img/structure/B5435073.png)
![4-methyl-2-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine](/img/structure/B5435075.png)
![1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-3,5-dimethylpiperidine oxalate](/img/structure/B5435083.png)
![N~2~-(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-L-leucinamide](/img/structure/B5435089.png)
![N-[2-(2-chlorophenoxy)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B5435101.png)
![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-6-chloro-4H-3,1-benzoxazin-4-one](/img/structure/B5435146.png)
![2-(1,3-benzoxazol-2-yl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5435153.png)

![1'-(cyclopropylcarbonyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5435163.png)